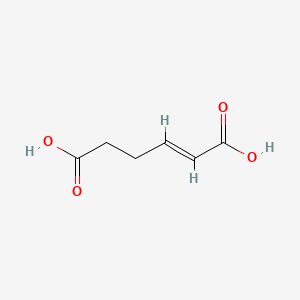
3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers: is a synthetic organic compound characterized by the presence of an amino group, a fluoroethyl group, and a cyclobutanol ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an electrophilic reagent.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, often using fluoroethyl halides under basic conditions.
Amination: The amino group is introduced through reductive amination or direct amination of a suitable precursor, such as a ketone or aldehyde.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Using crystallization, distillation, and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or the fluoroethyl group to an ethyl group.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines, ethyl derivatives.
Substitution Products: Azido, thio, and amino derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Chiral Catalysts: The diastereomeric forms can serve as chiral catalysts in asymmetric synthesis.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to the presence of the fluoroethyl group.
Receptor Ligands: Can act as ligands for certain biological receptors, influencing their activity.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance binding affinity and specificity, while the cyclobutanol ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(2-chloroethyl)cyclobutan-1-ol hydrochloride
- 3-amino-3-(2-bromoethyl)cyclobutan-1-ol hydrochloride
- 3-amino-3-(2-iodoethyl)cyclobutan-1-ol hydrochloride
Uniqueness
- Fluoroethyl Group : The presence of the fluoroethyl group distinguishes it from its chloro, bromo, and iodo analogs, providing unique electronic and steric properties.
- Diastereomers : The mixture of diastereomers offers diverse stereochemical configurations, which can lead to different biological activities and reactivities.
This comprehensive overview highlights the significance of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride in various scientific and industrial fields, emphasizing its unique properties and potential applications
Properties
CAS No. |
2375261-00-8 |
|---|---|
Molecular Formula |
C6H13ClFNO |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



